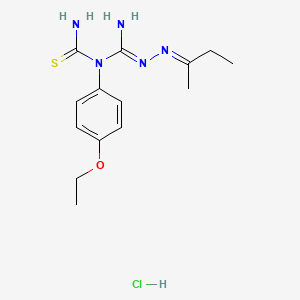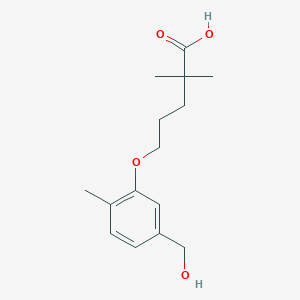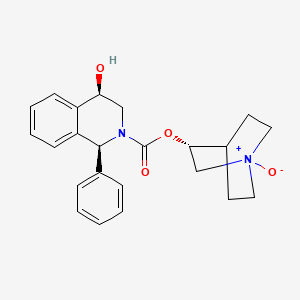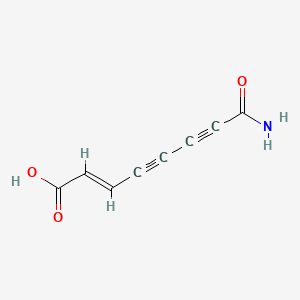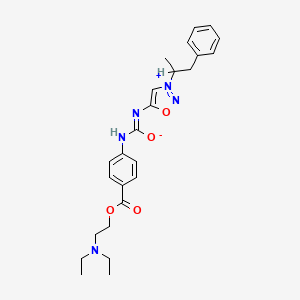
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a sidnone imine moiety and a diethylaminoethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine typically involves multiple steps. One common method includes the reaction of a substituted phenyl isocyanate with a diethylaminoethanol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as indium triflate, which facilitates the formation of the carbamate linkage . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology ensures high yields and purity of the final product while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Halides, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines, alcohols.
Substitution: Formation of substituted carbamates and thiocarbamates.
Wissenschaftliche Forschungsanwendungen
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for treating certain diseases.
Wirkmechanismus
The mechanism of action of N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often mediated by the carbamate group, which can form covalent bonds with nucleophilic residues in the target molecules. The sidnone imine moiety may also play a role in stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((p-((2-(Dimethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine
- N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)urea
- N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)thiourea
Uniqueness
N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine stands out due to its unique sidnone imine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and contributes to its versatility in various applications .
Eigenschaften
CAS-Nummer |
117038-04-7 |
|---|---|
Molekularformel |
C25H31N5O4 |
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
N-[4-[2-(diethylamino)ethoxycarbonyl]phenyl]-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate |
InChI |
InChI=1S/C25H31N5O4/c1-4-29(5-2)15-16-33-24(31)21-11-13-22(14-12-21)26-25(32)27-23-18-30(28-34-23)19(3)17-20-9-7-6-8-10-20/h6-14,18-19H,4-5,15-17H2,1-3H3,(H-,26,27,28,31,32) |
InChI-Schlüssel |
QGRHUJSTQLCVOI-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N/C(=N/C2=C[N+](=NO2)C(C)CC3=CC=CC=C3)/[O-] |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=NC2=C[N+](=NO2)C(C)CC3=CC=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



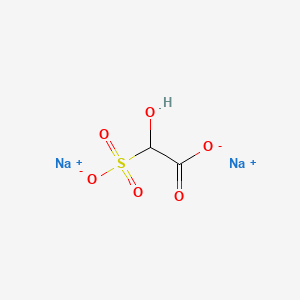

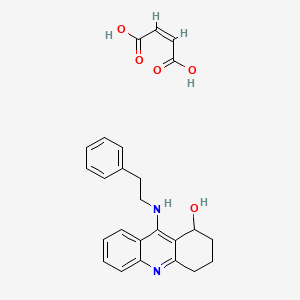
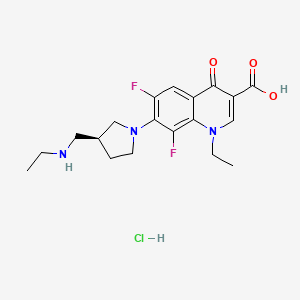
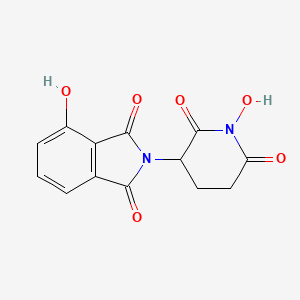
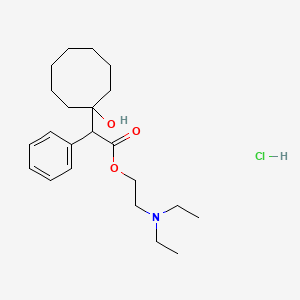
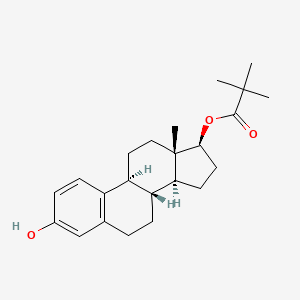
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
